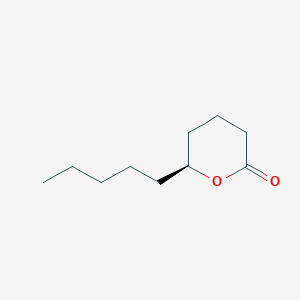
(S)-(-)-DELTA-DECANOLACTONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(-)-DELTA-DECANOLACTONE is a chiral compound with a unique structure that includes a six-membered oxane ring with a pentyl substituent at the sixth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-DELTA-DECANOLACTONE typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric epoxidation of (S)-1-substituted-4-ene-2-pentanol, followed by ring-opening addition with sodium cyanide. This is followed by a series of reactions including the Pinner reaction and protection reactions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of cost-effective and readily available raw materials, along with optimized reaction conditions, ensures high yield and stereoselectivity. The process is designed to be scalable and suitable for industrial applications .
化学反応の分析
Types of Reactions
(S)-(-)-DELTA-DECANOLACTONE undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxane ring, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
(S)-(-)-DELTA-DECANOLACTONE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a starting material for various industrial processes
作用機序
The mechanism of action of (S)-(-)-DELTA-DECANOLACTONE involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites. Its unique structure allows it to participate in specific biochemical reactions, influencing cellular processes and pathways .
類似化合物との比較
Similar Compounds
(6R)-6-pentyloxan-2-one: The enantiomer of (S)-(-)-DELTA-DECANOLACTONE, with different stereochemistry.
5-methyltetrahydrofolic acid: A related compound with a similar oxane ring structure but different functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.
特性
CAS番号 |
59285-67-5 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
(6S)-6-pentyloxan-2-one |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h9H,2-8H2,1H3/t9-/m0/s1 |
InChIキー |
GHBSPIPJMLAMEP-VIFPVBQESA-N |
SMILES |
CCCCCC1CCCC(=O)O1 |
異性体SMILES |
CCCCC[C@H]1CCCC(=O)O1 |
正規SMILES |
CCCCCC1CCCC(=O)O1 |
純度 |
95% min. |
同義語 |
Delta - 6S - Decalactone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















